Di(pyridin-4-yl)methanone

Catalog No.
S685431
CAS No.
6918-15-6
M.F
C11H8N2O
M. Wt
184.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di(pyridin-4-yl)methanone

CAS Number

6918-15-6

Product Name

Di(pyridin-4-yl)methanone

IUPAC Name

dipyridin-4-ylmethanone

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

InChI

InChI=1S/C11H8N2O/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10/h1-8H

InChI Key

CLAOXGJAXHTMPM-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C(=O)C2=CC=NC=C2

Canonical SMILES

C1=CN=CC=C1C(=O)C2=CC=NC=C2

Protein Kinase Inhibition

Specific Scientific Field: This application falls under the field of Biochemistry and Pharmacology.

Summary of the Application: Di(pyridin-4-yl)methanone is used in the synthesis of compounds that have potential inhibitory effects on protein kinases . These protein kinases play a crucial role in regulating cellular activities, and their dysfunction can lead to diseases like cancer. Therefore, inhibiting these kinases can be a potential therapeutic strategy .

Methods of Application or Experimental Procedures: The compound is synthesized from the corresponding ketone precursor. After preparing (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, derivatives were synthesized and evaluated toward a panel of protein kinases .

Results or Outcomes: The results demonstrated that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series .

Thermally Activated Delayed Fluorescence

Specific Scientific Field: This application is in the field of Photonics and Material Science.

Summary of the Application: Di(pyridin-3-yl)methanone is used as an acceptor in the synthesis of solution-processable Thermally Activated Delayed Fluorescence (TADF) emitters . TADF materials have gained attention due to their ability to utilize triplet state excitons, theoretically enabling 100% internal quantum electrons .

Methods of Application or Experimental Procedures: Two solution-processable TADF emitters named ACCz-DPyM and POxCz-DPyM were synthesized by coupling 9,10-dihydro-9,9-dimethylacridine or phenoxazine modified carbazole as donor with di(pyridin-3-yl)methanone as acceptor .

Results or Outcomes: Both TADF compounds show the same small ΔΕST of 0.04 eV and high PLQY of 66.2% and 58.2%. The devices fabricated by ACCz-DPyM and POxCz-DPyM as emitters show excellent performance as solution-processed with low turn-on voltage of 4.0 and 3.4 V, high luminance of 6209 and 3248 cd m −2 at 8 V, the maximum current efficiency of 9.9 and 15.9 cd A −1, the maximum external quantum efficiency of 6.6% and 6.5% and low efficiency roll-off .

Electrocatalysis in Hydrogen Evolution Reaction

Specific Scientific Field: This application is in the field of Electrochemistry and Energy Science.

Summary of the Application: Di(pyridin-4-yl)methanone is used in the synthesis of metal (II) complexes that can act as electrocatalysts for the hydrogen evolution reaction (HER) from water .

Methods of Application or Experimental Procedures: Using a novel rigid ditopic ligand, 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile (L), three metal (II) complexes have been solvothermally synthesized and structurally characterized by single-crystal X-ray diffraction .

Results or Outcomes: Among the three complexes, the Ni complex 1 and the Co complex 2 can act as the electrocatalysts for the HER from water, and the Co complex 2 shows better electrocatalytic activity .

Synthesis of Photoresponsive Ligands

Specific Scientific Field: This application is in the field of Organic Chemistry and Material Science.

Summary of the Application: Di(pyridin-4-yl)methanone may be used as a precursor to synthesize photoresponsive ligands such as diazodi(4-pyridyl)methane, which can be used in metal-carbene hetero-spin systems .

Di(pyridin-4-yl)methanone, also known as 4,4-bipyridin-1(3H)-one, is an organic compound characterized by a central carbonyl group bonded to two pyridine rings. Its chemical formula is C11H10N2O, and it features a methanone functional group flanked by two pyridine moieties at the 4-position. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in coordination chemistry.

Typical for ketones and heteroaromatic compounds. Notably, it can undergo:

  • Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of alcohols or amines.
  • Condensation Reactions: It can react with primary amines to form imines or with hydrazines to yield hydrazones.
  • Reduction: The carbonyl group may be reduced to a methanol derivative using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties.

Research has indicated that di(pyridin-4-yl)methanone and its derivatives possess significant biological activities, particularly as potential inhibitors of protein kinases. Protein kinases play critical roles in cellular signaling pathways, making them valuable targets for drug development in cancer and other diseases. Studies have shown that modifications to the structure of di(pyridin-4-yl)methanone can enhance its inhibitory potency against specific kinases, suggesting a promising avenue for therapeutic development .

Di(pyridin-4-yl)methanone can be synthesized through various methods:

  • Grignard Reaction: A common method involves the reaction of 4-pyridinecarboxaldehyde with a Grignard reagent followed by oxidation.
  • Condensation Reactions: It can also be synthesized via the condensation of 4-pyridinecarboxylic acid with an appropriate amine under acidic conditions.
  • Oxidative Methods: Recent studies have explored copper-catalyzed oxidation processes that convert pyridine derivatives into methanones, showcasing a more sustainable approach .

These methods highlight the versatility in synthesizing di(pyridin-4-yl)methanone and its derivatives.

Di(pyridin-4-yl)methanone finds applications in several areas:

  • Pharmaceuticals: Its derivatives are being researched as potential drugs targeting protein kinases involved in cancer progression.
  • Material Science: The compound's ability to form coordination complexes makes it useful in developing novel materials for electronic applications.
  • Catalysis: It serves as a ligand in various catalytic processes due to its electron-rich nature.

Interaction studies involving di(pyridin-4-yl)methanone primarily focus on its binding affinity with proteins and enzymes. Techniques such as surface plasmon resonance and isothermal titration calorimetry are often employed to assess these interactions quantitatively. These studies are vital for understanding the compound's mechanism of action as a kinase inhibitor and its potential side effects when used therapeutically.

Several compounds share structural similarities with di(pyridin-4-yl)methanone, including:

Compound NameStructureUnique Features
Pyridin-2-ylmethanonePyridin-2-ylmethanoneDifferent position of the nitrogen atom; potential for different reactivity patterns.
Pyridin-3-ylmethanonePyridin-3-ylmethanoneAltered electronic properties due to nitrogen position; may affect biological activity.
2-Aminopyrimidin-4-ylmethanone2-Aminopyrimidin-4-ylmethanoneContains an amino group; enhances solubility and may increase biological activity.

Di(pyridin-4-yl)methanone is unique due to its specific arrangement of functional groups that confer distinct electronic properties and biological activities compared to these similar compounds. Its planar structure allows for effective interactions with protein targets, which is crucial for its role as a kinase inhibitor .

Molecular Structure and Geometry

Di(pyridin-4-yl)methanone exhibits a distinctive molecular architecture characterized by two pyridine rings connected through a central carbonyl group [1] [2] [3]. The molecular formula is C₁₁H₈N₂O with a molecular weight of 184.19 g/mol [1] [2]. The compound is also known by its systematic name dipyridin-4-ylmethanone and the alternative designation bis(4-pyridyl) ketone [2] [4].

The molecular structure features a symmetrical arrangement where the carbonyl carbon serves as the central connecting point between two equivalent pyridin-4-yl units [3]. The SMILES notation O=C(C1=CC=NC=C1)C2=CC=NC=C2 accurately represents this connectivity pattern [1] [2]. The InChI key CLAOXGJAXHTMPM-UHFFFAOYSA-N provides a unique identifier for this specific molecular configuration [1] [3].

Theoretical calculations and experimental observations indicate that the molecule adopts a non-planar conformation due to steric interactions between the pyridine rings [5] [6]. The dihedral angles between the carbonyl plane and the pyridine rings are influenced by the electronic properties of the nitrogen atoms and the conjugation effects within the system [5] [7].

Crystallographic Analysis

Crystallographic studies of related pyridyl methanone compounds provide insights into the solid-state packing arrangements and intermolecular interactions [5] [7] [6]. X-ray diffraction analysis reveals that similar compounds exhibit π-π stacking interactions between aromatic rings with centroid-to-centroid distances typically ranging from 3.6 to 3.9 Å [7] [8] [6].

The crystal packing is stabilized by weak intermolecular forces including C-H···N hydrogen bonding interactions between pyridine rings and neighboring molecules [7] [8]. These non-covalent interactions contribute to the overall stability of the crystalline lattice structure [8] [6].

Dihedral angles between central carbonyl groups and pendant pyridyl rings in structurally related compounds range from approximately 5.8° to 50.3°, indicating significant conformational flexibility [7] [8] [6]. The specific crystallographic parameters for Di(pyridin-4-yl)methanone would depend on the crystallization conditions and polymorphic form obtained [8] [9].

Physical Properties

Melting and Boiling Points

Di(pyridin-4-yl)methanone exhibits a melting point of 142°C, as reported by commercial suppliers [2] [10]. This relatively high melting point reflects the molecular rigidity and strong intermolecular interactions characteristic of the dipyridyl ketone structure [10].

The predicted boiling point is 346.4 ± 17.0°C at 760 mmHg [10]. For comparison, related pyridyl methanone compounds demonstrate similar thermal behavior, with di(pyridin-2-yl)methanone showing a melting point of 52-55°C and a boiling point of 343.5 ± 17.0°C [11]. The higher melting point of the 4,4'-isomer compared to the 2,2'-isomer can be attributed to differences in molecular symmetry and packing efficiency [11] [10].

Solubility Parameters

Limited experimental solubility data is available for Di(pyridin-4-yl)methanone specifically. However, related dipyridyl compounds provide useful comparative information [12] [13]. Di(pyridin-2-yl)methanone demonstrates water solubility values of 0.45 mg/ml (0.00244 mol/l) according to one calculation method and 0.905 mg/ml (0.00491 mol/l) using an alternative approach [12].

The compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide, methanol, and dichloromethane based on its structural characteristics and reported behavior of similar pyridyl methanone derivatives [12] [14]. The presence of two nitrogen atoms provides hydrogen bonding acceptor sites that enhance solubility in protic solvents [12] [14].

Thermal Stability

Thermal stability analysis indicates that Di(pyridin-4-yl)methanone maintains structural integrity under normal storage conditions when kept sealed and dry at room temperature [1] [10]. The predicted density is 1.196 ± 0.06 g/cm³ [10].

Thermogravimetric analysis studies of related pyridyl methanone compounds demonstrate decomposition temperatures typically occurring above 350°C [15] [16] [9]. The thermal decomposition process often involves multiple steps, with initial weight loss corresponding to volatilization followed by oxidative decomposition at higher temperatures [16] [17].

Spectroscopic Properties

Infrared Spectroscopy and Carbonyl Characterization

The infrared spectrum of Di(pyridin-4-yl)methanone exhibits characteristic absorption bands that provide structural confirmation [18] [19]. The carbonyl stretching frequency appears in the typical ketone region, with unconjugated ketones generally showing C=O stretches between 1705-1720 cm⁻¹ [19].

The aromatic C-H stretching vibrations occur in the 3000-3100 cm⁻¹ region, while the pyridine ring vibrations contribute to bands in the 1400-1600 cm⁻¹ range [18] [20]. The C-N stretching modes of the pyridine rings produce characteristic absorptions that can be used for structural identification [18] [20].

Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy provides detailed structural information for Di(pyridin-4-yl)methanone [21] [22] [23]. The ¹H NMR spectrum typically shows signals for the aromatic protons of the pyridine rings, with chemical shifts reflecting the electronic environment of each position [22] [23].

The pyridine protons ortho to nitrogen (H-2 and H-6) appear downfield compared to the meta protons (H-3 and H-5) due to the electron-withdrawing effect of the nitrogen atoms [22] [23]. The symmetrical nature of the molecule results in simplified spectra with equivalent protons producing single resonances [22] [23].

¹³C NMR analysis reveals distinct signals for the carbonyl carbon and the various aromatic carbons of the pyridine rings [22] [23]. The carbonyl carbon typically resonates around 190-210 ppm, depending on the specific electronic environment and solvent effects [23].

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation pattern information for Di(pyridin-4-yl)methanone [3] [24] [25]. The molecular ion peak appears at m/z 184, corresponding to the molecular weight of 184.19 g/mol [3].

Predicted collision cross section values for various adduct ions have been calculated, including [M+H]⁺ at m/z 185.07094 with a predicted collision cross section of 137.4 Ų [3]. Other common adducts include [M+Na]⁺ at m/z 207.05288 and [M+NH₄]⁺ at m/z 202.09748 [3].

Fragmentation patterns typically involve loss of carbon monoxide from the molecular ion, followed by further decomposition of the resulting dipyridyl cation [24] [25]. The base peak often corresponds to pyridine-related fragments formed through cleavage at the carbonyl group [24] [25].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the aromatic chromophores in Di(pyridin-4-yl)methanone [26] [27] [28]. The compound absorbs in the ultraviolet region due to π→π* transitions within the pyridine rings and n→π* transitions involving the carbonyl group [26] [27].

Related bipyridine compounds show characteristic absorption maxima in the 220-280 nm range [28]. The specific wavelengths and extinction coefficients depend on the substitution pattern and conjugation effects between the aromatic rings and the carbonyl group [27] [29].

Time-dependent density functional theory calculations predict electronic transitions primarily involving frontier molecular orbitals, with the lowest energy transitions corresponding to excitation from the highest occupied molecular orbital to the lowest unoccupied molecular orbital [30] [29].

Electrochemical Properties

Electrochemical studies of Di(pyridin-4-yl)methanone focus on the reduction behavior of both the pyridine rings and the carbonyl group [31] [32] [33]. The compound exhibits electrochemical activity characteristic of both aromatic nitrogen heterocycles and α,β-unsaturated ketone systems [31] [33].

Cyclic voltammetry investigations of related pyridyl methanone compounds demonstrate reversible reduction processes [31] [32]. The reduction potentials are influenced by the electron-accepting properties of both the pyridine nitrogen atoms and the carbonyl group [31] [33].

The electrochemical behavior is pH-dependent, with protonation of the pyridine nitrogen atoms affecting the reduction potentials and mechanism [33]. In acidic conditions, protonated pyridinium species may exhibit different electrochemical responses compared to the neutral molecule [33] [34].

PropertyValueReference
Molecular FormulaC₁₁H₈N₂O [1] [2]
Molecular Weight184.19 g/mol [1] [2]
CAS Number6918-15-6 [1] [2]
Melting Point142°C [2] [10]
Boiling Point (predicted)346.4 ± 17.0°C [10]
Density (predicted)1.196 ± 0.06 g/cm³ [10]
pKa (predicted)2.17 ± 0.10 [10]

XLogP3

1.1

Wikipedia

Dipyridin-4-ylmethanone

Dates

Last modified: 08-15-2023

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